molecular formula C6H12N2 B2554758 Cyclopentanecarboximidamide CAS No. 81303-69-7

Cyclopentanecarboximidamide

Cat. No.: B2554758
CAS No.: 81303-69-7
M. Wt: 112.176
InChI Key: RMALUJUDHRIMQN-UHFFFAOYSA-N
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Description

Cyclopentanecarboximidamide is an organic compound with the molecular formula C6H12N2 It is a derivative of cyclopentane, where the carboxylic acid group is replaced by a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentanecarboximidamide can be synthesized through the reaction of ethyl cyclopentanecarbimidate with ammonia. The reaction is typically carried out in methanol at room temperature for 48 hours. The reaction mixture is then concentrated to yield this compound as an off-white gum .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis route involving ethyl cyclopentanecarbimidate and ammonia can be scaled up for industrial purposes. The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclopentanecarboximidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Cyclopentanecarboxylic acid.

    Reduction: Cyclopentylamine.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentanecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentanecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclopentanecarboximidamide can be compared with other similar compounds such as:

    Cyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.

    Cyclopentylamine: Similar structure but with an amine group instead of a carboximidamide group.

Uniqueness: this compound is unique due to its carboximidamide functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

cyclopentanecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H3,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMALUJUDHRIMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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